
Spectroscopic Profile of 4-Amino-3-
methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Amino-3-methylbenzamide

Cat. No.: B020878 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-methylbenzamide (C₈H₁₀N₂O), a compound of interest for researchers, scientists,

and professionals in the field of drug development. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data generated from validated computational models. This information is intended to serve as a

valuable reference for the identification and characterization of 4-Amino-3-methylbenzamide.

Summary of Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Amino-3-methylbenzamide.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz,
DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.58 d 1H H-6

7.10 dd 1H H-5

6.88 s 1H H-2

7.2 (broad s) 1H CONH₂ Amide Proton

6.8 (broad s) 1H CONH₂ Amide Proton

5.05 (broad s) 2H -NH₂ Amino Protons

2.09 s 3H -CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are

predicted to be in the range of 8-9 Hz for the doublet and doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz,
DMSO-d₆)

Chemical Shift (ppm) Assignment

168.5 C=O

145.8 C-NH₂

131.5 C-CONH₂

128.9 C-H (C-6)

124.5 C-CH₃

122.1 C-H (C-2)

114.3 C-H (C-5)

17.3 -CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H Stretch (Amino & Amide)

3200-3000 Medium C-H Stretch (Aromatic)

2950-2850 Medium C-H Stretch (Methyl)

1660-1680 Strong C=O Stretch (Amide I)

1600-1620 Medium
N-H Bend (Amine) / C=C

Stretch (Aromatic)

1580-1600 Medium N-H Bend (Amide II)

1400-1500 Medium C=C Stretch (Aromatic)

800-850 Strong
C-H Bend (Aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry (MS) Data -
Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

150 100 [M]⁺

134 80 [M - NH₂]⁺

133 60 [M - NH₃]⁺

106 40 [M - CONH₂]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺

Experimental Protocols
As this guide provides predicted data, the following are generalized experimental protocols that

would be suitable for the acquisition of actual spectroscopic data for 4-Amino-3-
methylbenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-methylbenzamide in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, a pulse

angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds. Typically, 16-64 scans are sufficient.

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm, using

a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended, and

several hundred to a few thousand scans may be necessary for adequate signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the

solid sample directly onto the ATR crystal. For KBr pellet method, mix approximately 1 mg of

the sample with 100 mg of dry KBr powder and press into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS)

or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for

fragmentation analysis or an electrospray ionization (ESI) source for molecular ion

determination.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Amino-3-methylbenzamide.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-methylbenzamide: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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